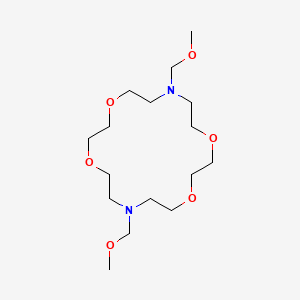
N,N'-Bis-(methoxymethyl)diaza-18-crown-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis-(methoxymethyl)diaza-18-crown-6 is an organic compound with the molecular formula C16H34N2O6. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Bis-(methoxymethyl)diaza-18-crown-6 can be synthesized through a modified Williamson ether synthesis. This involves the reaction of 1,2-bis(2-iodoethoxy)ethane with 1,2-bis(2-aminoethoxy)ethane in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis-(methoxymethyl)diaza-18-crown-6 undergoes various chemical reactions, including substitution and complexation reactions. It can react with trimethylsilyl azide to form 1,10-bis(azidomethyl)-1,10-diaza-18-crown-6, which can further react with dimethyl acetylenedicarboxylate to yield 1,10-bis(4,5-dimethoxycarbonyltriazolomethyl)-1,10-diaza-18-crown-6 .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 include trimethylsilyl azide, dimethyl acetylenedicarboxylate, and various amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the reactions of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 include azidomethyl and triazolomethyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
N,N’-Bis-(methoxymethyl)diaza-18-crown-6 has a wide range of applications in scientific research. In chemistry, it is used as a ligand to form stable complexes with metal cations, which can be useful in catalysis and separation processes . In biology and medicine, it is used in the study of ion transport and membrane permeability due to its ability to complex with various ions . In industry, it is used as a phase transfer catalyst to facilitate reactions between compounds in different phases .
Mécanisme D'action
The mechanism of action of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 involves the formation of stable complexes with metal cations. The crown ether ring provides a cavity that can accommodate the cation, stabilizing it through electrostatic interactions and coordination bonds. This complexation can alter the reactivity and solubility of the cation, making it useful in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N,N’-Bis-(methoxymethyl)diaza-18-crown-6 include other crown ethers such as 18-crown-6, dibenzo-18-crown-6, and hexaaza-18-crown-6 . These compounds also form stable complexes with metal cations but differ in their ring size, substituents, and complexation properties.
Uniqueness: N,N’-Bis-(methoxymethyl)diaza-18-crown-6 is unique due to the presence of methoxymethyl groups, which enhance its solubility and complexation ability. This makes it particularly useful in applications where high solubility and strong complexation are required .
Propriétés
Formule moléculaire |
C16H34N2O6 |
|---|---|
Poids moléculaire |
350.45 g/mol |
Nom IUPAC |
7,16-bis(methoxymethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C16H34N2O6/c1-19-15-17-3-7-21-11-13-23-9-5-18(16-20-2)6-10-24-14-12-22-8-4-17/h3-16H2,1-2H3 |
Clé InChI |
DODKXRDYCHBMCR-UHFFFAOYSA-N |
SMILES canonique |
COCN1CCOCCOCCN(CCOCCOCC1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
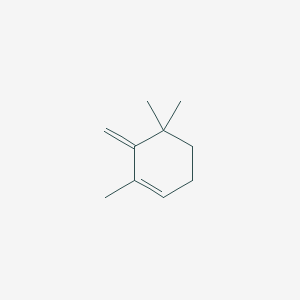
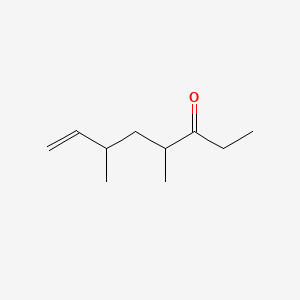
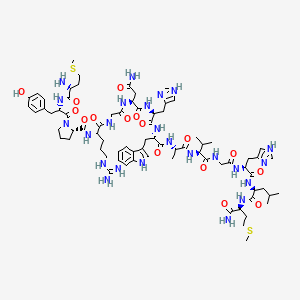
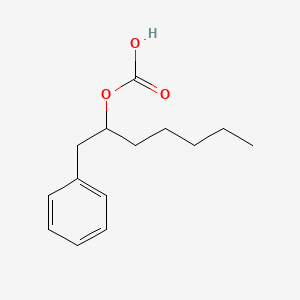
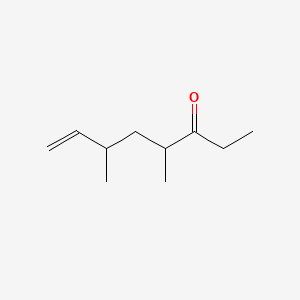
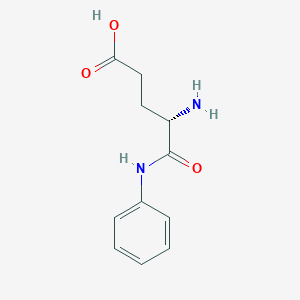
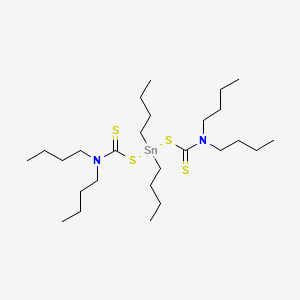
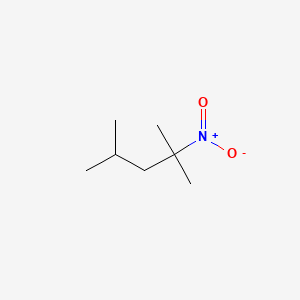
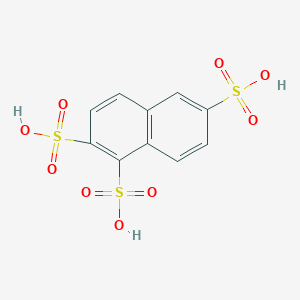
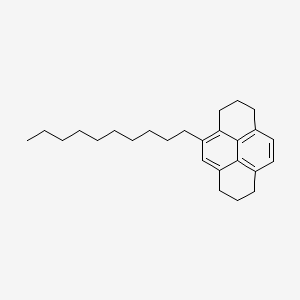
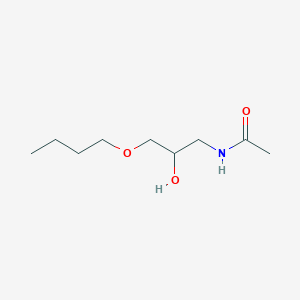
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
